Methyl 2-formylbenzoate

Description

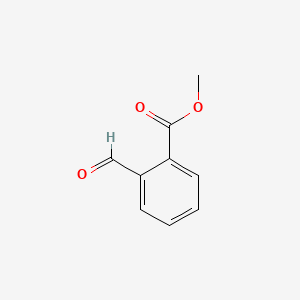

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMODRRGEUGHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961507 | |

| Record name | Methyl 2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-56-9 | |

| Record name | Methyl 2-formylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-formylbenzoate CAS number and properties

An In-Depth Technical Guide to Methyl 2-formylbenzoate: Synthesis, Properties, and Applications in Modern Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 4122-56-9), a versatile aromatic compound pivotal in various fields of chemical and pharmaceutical research. We will delve into its fundamental properties, validated synthesis protocols, key applications, and the critical safety considerations necessary for its handling. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Compound Identification and Core Properties

This compound, also known as 2-(methoxycarbonyl)benzaldehyde, is an organic compound featuring both an aldehyde and a methyl ester functional group attached to a benzene ring in an ortho substitution pattern.[1][2] This unique arrangement of electron-withdrawing groups dictates its reactivity and utility as a precursor in complex organic synthesis.

Chemical Structure and Identifiers

The structural representation and key identifiers are crucial for unambiguous compound recognition in research and procurement.

References

physical and chemical properties of Methyl 2-formylbenzoate

An In-depth Technical Guide to Methyl 2-formylbenzoate: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction: this compound (CAS No. 4122-56-9) is a bifunctional aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique molecular architecture, featuring an aldehyde and a methyl ester in an ortho configuration on a benzene ring, provides a versatile platform for the construction of complex molecular frameworks.[2] This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic signature, reactivity, synthesis, and key applications, with a particular focus on its role as a precursor in drug discovery and development.[1][3]

Molecular Structure and Identification

This compound, also known by synonyms such as 2-Carbomethoxybenzaldehyde or Methyl o-formylbenzoate, possesses a distinct structure that dictates its chemical behavior.[4][5] The presence of both an electron-withdrawing aldehyde group and a methyl ester group on the aromatic ring influences its reactivity and physical characteristics.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 4122-56-9[4][6] |

| Molecular Formula | C₉H₈O₃[4][6][7] |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C=O[4][8] |

| InChI Key | YRMODRRGEUGHTF-UHFFFAOYSA-N[4][8] |

Physicochemical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in various experimental setups. While some sources describe it as a solid, it is often encountered as a colorless to pale yellow liquid.[5][9]

| Property | Value | Source(s) |

| Molecular Weight | 164.16 g/mol | [4][6][7] |

| Appearance | Liquid / Pale yellow solid | [5][9] |

| Boiling Point | 95 °C at 0.5 mmHg[10] 280.0 °C at 760 mmHg | [11] |

| Density | 1.2 ± 0.1 g/cm³ | [11] |

| Refractive Index | 1.558 | [11] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [11] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. The key spectral features are summarized below.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton (typically a singlet downfield, ~10 ppm), and the methyl ester protons (a singlet around 3.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the two carbonyl carbons (aldehyde and ester), the aromatic carbons, and the methoxy carbon of the ester.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1700 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band is expected around 1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2850 and 2750 cm⁻¹.

-

C-O Stretch (Ester): A strong band will appear in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): In techniques like GC-MS, the molecular ion peak would be observed at an m/z ratio corresponding to its molecular weight (164.16).[4]

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the dual reactivity of its aldehyde and ester functionalities. Their proximity allows for unique intramolecular reactions and makes it a valuable precursor for heterocyclic systems.

-

Aldehyde Reactivity: The aldehyde group is a primary site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination, and condensation reactions. It can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Ester Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can be converted to other esters via transesterification. It can also react with strong nucleophiles like Grignard reagents.

-

Tandem and Cyclization Reactions: The ortho positioning of the two functional groups is key. For example, reaction with a primary amine can lead to the formation of an intermediate imine, which can then undergo intramolecular cyclization with the adjacent ester to form isoindolinone derivatives.[1] This bifunctional nature is exploited in multicomponent reactions, such as the Ugi reaction, to rapidly build molecular complexity.[1][3]

Below is a diagram illustrating a common reaction pathway involving this compound.

Caption: Reaction pathway for the synthesis of an isoindolinone derivative.

Synthesis and Purification

This compound is typically synthesized via the esterification of 2-formylbenzoic acid. Several methods have been reported, often varying by the choice of methylating agent and reaction conditions.

Experimental Protocol: Synthesis via Methyl Iodide

This protocol is adapted from established laboratory procedures.[7][10]

Objective: To synthesize this compound from 2-formylbenzoic acid.

Materials:

-

2-Formylbenzoic acid

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2-formylbenzoic acid (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add anhydrous potassium carbonate (1 equivalent) to the solution.

-

While stirring, add methyl iodide (3 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to a gentle reflux (approx. 56°C) for 30-60 minutes.

-

Monitor the reaction by TLC. If the reaction is sluggish, continue stirring at room temperature for an extended period (e.g., 72 hours).[7]

-

After completion, filter the mixture through Celite to remove inorganic salts and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain a viscous oil.

-

Partition the oil between ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.[7]

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the residue by distillation under reduced pressure to obtain pure this compound.[10]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a highly valuable building block in the pharmaceutical and fine chemical industries.[1][2]

-

Precursor for Bioactive Molecules: It serves as a starting material for a wide range of compounds with diverse pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, and antiviral properties.[1][3]

-

Synthesis of Heterocycles: Its structure is ideal for synthesizing important heterocyclic scaffolds like isoindolinones and phthalazinones, which are prevalent in many drug candidates.[1]

-

Multicomponent Reactions: Its ability to participate in complex one-pot reactions allows for the efficient and rapid generation of chemical libraries for high-throughput screening.[3]

-

Flavor and Fragrance Industry: The aromatic nature of the compound also lends it to applications in the creation of flavors and fragrances.[1][9]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][12] It may also cause an allergic skin reaction and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[12] All handling should be done in a well-ventilated area or a chemical fume hood.[12]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Skin: Wash off with soap and plenty of water. Get medical advice if skin irritation occurs.[12]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth with water.[12]

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[12]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and consider storing under an inert atmosphere as it can be moisture-sensitive.[11][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, acids, and amines.[11][12]

References

- 1. Buy this compound | 4122-56-9 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound 4122-56-9 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

Navigating the Solution: A Technical Guide to the Solubility of Methyl 2-Formylbenzoate in Organic Solvents

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the solubility of key chemical intermediates is a cornerstone of efficient and successful research and development, particularly in the pharmaceutical industry. Methyl 2-formylbenzoate, a versatile precursor for a wide range of bioactive molecules, is no exception.[1][2] This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for laboratory applications.

Physicochemical Profile of this compound

This compound (C₉H₈O₃) is an aromatic compound featuring both a methyl ester and an aldehyde functional group.[3] Its molecular weight is approximately 164.16 g/mol .[3] The presence of the polar carbonyl groups from the aldehyde and ester functionalities, combined with the largely nonpolar benzene ring, results in a molecule with moderate polarity. This dual character is a key determinant of its solubility in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | PubChem[3] |

| Molecular Weight | 164.16 g/mol | PubChem[3] |

| Appearance | White or colorless to light yellow powder or liquid | TCI Chemicals |

| Physical State | Solid or liquid | ChemSrc[4] |

| Moisture Sensitivity | Yes | ChemSrc[4] |

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound in a given solvent. This adage is based on the concept that substances with similar intermolecular forces are more likely to be miscible.

Polar Solvents: Protic polar solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding with the oxygen atoms of the carbonyl groups in this compound. Aprotic polar solvents (e.g., acetone, ethyl acetate) can interact through dipole-dipole interactions. These interactions help to overcome the solute-solute and solvent-solvent forces, leading to dissolution.

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) primarily interact through weaker London dispersion forces. While the benzene ring of this compound can interact favorably with these solvents, the polar functional groups may limit its solubility.

The interplay of these forces dictates the extent to which this compound will dissolve in a particular organic solvent.

Caption: Intermolecular forces governing the solubility of this compound.

Qualitative Solubility of this compound

Based on its structure, the following qualitative predictions can be made:

-

High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and in polar protic solvents like ethanol and methanol.

-

Moderate to Low Solubility: Expected in nonpolar solvents such as toluene and hexane.

-

Insoluble: Expected in water.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol provides a reliable method for quantifying the solubility of this compound in a chosen organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Stir the solutions vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A self-validating check is to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Practical Implications

While precise, universally applicable quantitative data on the solubility of this compound in all organic solvents is not extensively documented, a strong understanding of its physicochemical properties and the theoretical principles of solubility allows for reliable predictions. For critical applications in drug development and organic synthesis, the provided experimental protocol offers a robust method for accurate solubility determination. This knowledge is paramount for optimizing reaction conditions, designing purification strategies, and ensuring the successful formulation of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 3. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-formylbenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-formylbenzoate (CAS No. 4122-56-9), a key aromatic intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] As a bifunctional molecule containing both an aldehyde and a methyl ester, its structural confirmation relies on a multi-technique spectroscopic approach. This document synthesizes available data with established principles of spectroscopic interpretation to provide a robust framework for researchers, scientists, and drug development professionals. While a complete, unified set of experimental spectra is not publicly available in databases such as the Spectral Database for Organic Compounds (SDBS), this guide leverages verified mass spectrometry data and draws upon established chemical principles and data from structural isomers to present a comprehensive analytical overview.[3][4]

Molecular Structure and Analytical Overview

This compound possesses the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[5] The ortho-disubstituted aromatic ring presents a unique spectroscopic fingerprint. The primary analytical challenge is to unambiguously differentiate the aldehyde and ester functionalities and to fully assign the signals of the four contiguous protons on the aromatic ring. This guide will address Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis involves examining both the proton (¹H) and carbon-13 (¹³C) spectra.

To facilitate a clear discussion of the NMR data, the atoms in this compound are numbered as follows:

Caption: Numbering scheme for this compound.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Expected ¹H NMR Spectral Data

| Signal Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aldehyde Proton (H on C8) | 10.0 - 10.5 | Singlet (s) | 1H |

| Aromatic Protons (H3, H4, H5, H6) | 7.5 - 8.2 | Multiplet (m) | 4H |

| Methyl Protons (H on C9) | 3.9 - 4.1 | Singlet (s) | 3H |

Interpretation and Causality:

-

Aldehyde Proton (δ ≈ 10.0-10.5): The proton attached to the aldehyde carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond. This results in a characteristic downfield signal, typically observed as a sharp singlet as there are no adjacent protons to couple with.

-

Methyl Protons (δ ≈ 3.9-4.1): The three protons of the methyl ester group are in an identical chemical environment, giving rise to a single, sharp peak integrating to 3H. Their chemical shift is downfield from typical aliphatic protons due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons (δ ≈ 7.5-8.2): The four protons on the benzene ring (H3, H4, H5, H6) are in distinct chemical environments and will exhibit complex splitting patterns due to spin-spin coupling. The electron-withdrawing nature of both the aldehyde and ester groups shifts these signals downfield. H3 and H6, being ortho to an electron-withdrawing group, are expected to be the most downfield. The ortho, meta, and para coupling constants will result in a complex multiplet that requires higher field instrumentation to fully resolve.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, nine unique carbon signals are expected. While full experimental data is not publicly listed, a ¹³C NMR spectrum is noted as available from commercial databases.[5]

Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| Aldehyde Carbonyl (C8) | 190 - 195 | Characteristic for aldehyde C=O. |

| Ester Carbonyl (C7) | 165 - 170 | Characteristic for ester C=O, less deshielded than aldehyde. |

| Aromatic Carbons (C1-C6) | 128 - 140 | Six distinct signals expected in the aromatic region. |

| Methyl Carbon (C9) | 52 - 55 | Typical for a methyl ester carbon attached to oxygen. |

Interpretation and Causality:

-

Carbonyl Carbons (C7, C8): The two carbonyl carbons are the most downfield signals due to the severe deshielding by their double-bonded oxygen atoms. The aldehyde carbonyl (C8) is typically found further downfield than the ester carbonyl (C7).

-

Aromatic Carbons (C1-C6): The six carbons of the benzene ring will appear as six distinct signals. The two carbons directly attached to the substituents (C1 and C2) will be significantly shifted due to substituent effects, while the four CH carbons will appear in the typical aromatic region.

-

Methyl Carbon (C9): The methyl carbon signal appears in the aliphatic region but is shifted downfield to ~53 ppm due to the deshielding effect of the attached oxygen atom.

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3050-3100 | C-H Stretch | Medium-Weak | Aromatic C-H |

| ~2960, ~2850 | C-H Stretch | Medium-Weak | Methyl (-CH₃) |

| ~2830, ~2730 | C-H Stretch | Medium (diagnostic) | Aldehyde (O=C-H) |

| ~1720-1740 | C=O Stretch | Strong | Ester Carbonyl |

| ~1690-1715 | C=O Stretch | Strong | Aldehyde Carbonyl |

| ~1600, ~1480 | C=C Stretch | Medium-Weak | Aromatic Ring |

| ~1250-1300 | C-O Stretch | Strong | Ester (Aryl-O) |

| ~1100-1150 | C-O Stretch | Strong | Ester (O-Alkyl) |

Interpretation and Causality:

The IR spectrum of this compound is dominated by two strong carbonyl absorption bands.

-

Dual Carbonyl Stretches: The presence of two distinct C=O stretching peaks is the most telling feature. The ester carbonyl typically absorbs at a higher frequency (~1720-1740 cm⁻¹) than the aromatic aldehyde carbonyl (~1690-1715 cm⁻¹). This difference is due to the electronic environment; the oxygen of the ester group is less effective at donating electron density to the carbonyl compared to the aromatic ring's resonance with the aldehyde.

-

Aldehyde C-H Stretches: A key diagnostic feature for the aldehyde group is the presence of two weak to medium bands around 2830 cm⁻¹ and 2730 cm⁻¹, corresponding to the C-H bond stretch of the formyl group. The lower frequency band is often referred to as a Fermi resonance.

-

Ester C-O Stretches: Two strong bands in the fingerprint region, corresponding to the asymmetric and symmetric C-O stretching of the ester group, confirm its presence.

-

Aromatic Region: Peaks corresponding to aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common technique.

GC-MS Fragmentation Data

The NIST mass spectrometry library provides key fragmentation data for this compound.[5]

| m/z (mass-to-charge) | Proposed Fragment Ion | Relative Abundance |

| 164 | [C₉H₈O₃]⁺• (Molecular Ion) | Moderate |

| 133 | [M - OCH₃]⁺ | High (Base Peak) |

| 105 | [M - OCH₃ - CO]⁺ | High |

Interpretation of Fragmentation Pathway:

The fragmentation of this compound is driven by the stability of the resulting carbocations.

-

Molecular Ion (m/z 164): The initial ionization event removes an electron from the molecule, forming the molecular ion (M⁺•) with a mass-to-charge ratio equal to the molecular weight.

-

Formation of the Base Peak (m/z 133): The most favorable fragmentation pathway is the loss of a methoxy radical (•OCH₃, 31 Da) from the ester group. This results in the formation of a stable acylium cation at m/z 133, which is often the base peak (most abundant fragment).

-

Formation of the m/z 105 Ion: The acylium ion at m/z 133 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a very common fragmentation pattern for aromatic acylium ions and results in the formation of the stable phenyl cation with a formyl group, or a rearranged equivalent, at m/z 105.

Caption: Proposed EI-MS fragmentation pathway for this compound.

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms). Use a temperature program to separate the analyte from any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).

-

MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically operating under EI at 70 eV). The mass analyzer scans a defined mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

References

- 1. CAS 4122-56-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4122-56-9 [chemicalbook.com]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Chemoselective Synthesis of Methyl 2-formylbenzoate from 2-Carboxybenzaldehyde

Abstract

Methyl 2-formylbenzoate is a pivotal intermediate in organic synthesis, serving as a precursor for a wide array of pharmacologically active molecules and fine chemicals.[1] Its synthesis from 2-carboxybenzaldehyde presents a classic chemoselectivity challenge: the esterification of a carboxylic acid in the presence of a chemically sensitive aldehyde functional group. This technical guide provides an in-depth analysis of viable synthetic strategies, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles and rationale behind experimental design. We will dissect three core methodologies—SN2-based esterification, methylation via diazomethane, and acid-catalyzed Fischer esterification—offering detailed, self-validating protocols and field-proven insights for researchers, scientists, and professionals in drug development.

The Synthetic Challenge: Chemoselectivity

The starting material, 2-carboxybenzaldehyde (also known as 2-formylbenzoic acid), is a bifunctional aromatic compound.[2][3] The primary difficulty in converting it to this compound lies in the disparate reactivity of its two functional groups under various reaction conditions. The aldehyde group is susceptible to oxidation, reduction, and acetal formation, particularly under the strongly acidic conditions often employed in traditional Fischer esterification.[4][5] Therefore, a successful synthesis hinges on employing reaction conditions that selectively target the carboxylic acid for esterification while leaving the aldehyde moiety untouched.

This guide explores methodologies designed to overcome this hurdle, evaluating them on criteria of yield, purity, scalability, and operational safety.

Methodology I: Base-Mediated SN2 Esterification

This approach is one of the most reliable and widely used for this specific transformation due to its inherent chemoselectivity. The strategy leverages the significant difference in acidity between the carboxylic acid proton and other protons in the molecule.

Mechanistic Principle

The reaction proceeds via a classic SN2 pathway. A moderately strong base deprotonates the carboxylic acid, which is the most acidic site, to form a nucleophilic carboxylate anion. This carboxylate then attacks an electrophilic methylating agent, such as iodomethane (methyl iodide) or dimethyl sulfate, displacing a leaving group to form the desired methyl ester. The aldehyde group, lacking an acidic proton and being a weaker nucleophile, remains inert under these conditions.

In-Depth Experimental Protocol

This protocol is adapted from established literature procedures.[6][7]

Materials:

-

2-Carboxybenzaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.0-1.2 eq)

-

Iodomethane (CH₃I) (1.5-3.0 eq)

-

Anhydrous Acetone or Dimethylformamide (DMF) (approx. 20 mL per 1 g of starting material)

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-carboxybenzaldehyde and anhydrous acetone (or DMF).

-

Stir the mixture to dissolve the starting material, then add anhydrous potassium carbonate.

-

With vigorous stirring, add iodomethane dropwise to the suspension.

-

Heat the reaction mixture to a gentle reflux (for acetone, ~56°C) for 30 minutes, then continue stirring at room temperature. Monitor reaction progress via Thin Layer Chromatography (TLC). The reaction may require several hours to 72 hours for completion.[6]

-

Upon completion, cool the mixture and filter it through a pad of Celite to remove the inorganic salts.

-

Rinse the filter cake with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to yield a crude oil.

-

Partition the oil between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the product.[6]

-

For highest purity, the resulting oil can be purified by distillation under reduced pressure.[7]

Causality and Field-Proven Insights

-

Choice of Base: Potassium carbonate is the base of choice. It is sufficiently basic to deprotonate the carboxylic acid (pKa ~3.9) but not strong enough to induce undesirable side reactions like aldol condensation of the aldehyde. Its insolubility in acetone necessitates a heterogeneous reaction, where fine powdering and vigorous stirring are critical for success.

-

Solvent System: Polar aprotic solvents like acetone or DMF are ideal. They effectively solvate the potassium cation while leaving the carboxylate anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.

-

Methylating Agent: Iodomethane is a highly effective and reactive electrophile for SN2 reactions due to the excellent leaving group ability of iodide. An excess is used to ensure the reaction goes to completion.

Data Summary

| Reagent/Parameter | Quantity/Value | Rationale | Source(s) |

| 2-Carboxybenzaldehyde | 1.0 eq | Starting Material | [6][7] |

| Potassium Carbonate | 1.0 - 1.2 eq | Base for deprotonation | [6][7] |

| Iodomethane | 1.5 - 3.0 eq | Methylating agent | [6] |

| Solvent | Acetone or DMF | Polar aprotic medium | [6][7] |

| Temperature | 20 - 56°C | Mild conditions to ensure selectivity | [6] |

| Reported Yield | ~100% (crude) | High efficiency of the SN2 pathway | [6] |

Visualization: SN2 Esterification Workflow

Caption: Workflow for the base-mediated synthesis of this compound.

Methodology II: High-Efficiency Methylation with Diazomethane

For small-scale syntheses where exceptional purity and yield are paramount, esterification with diazomethane (CH₂N₂) is an outstanding, albeit hazardous, option.

Mechanistic Principle

This reaction is exceptionally clean and proceeds under very mild conditions. The acidic proton of the carboxylic acid is transferred to the carbon of diazomethane, forming a carboxylate anion and a highly reactive methyldiazonium cation (CH₃N₂⁺). In a subsequent, rapid SN2 step, the carboxylate attacks the methyl group of the cation, displacing molecular nitrogen (N₂) as the sole byproduct.[8][9]

Causality and Field-Proven Insights

-

Chemoselectivity: The reaction is initiated by an acid-base step. Since carboxylic acids are significantly more acidic than aldehydes or alcohols, diazomethane reacts exclusively with the carboxyl group.[10]

-

Advantages: The reaction is often quantitative and extremely fast, typically conducted at 0°C or room temperature. The only byproduct is nitrogen gas, which simply bubbles out of solution, simplifying purification dramatically.[9][10]

-

CRITICAL SAFETY WARNING: Diazomethane is a highly toxic, explosive, and carcinogenic gas.[8][10] It must be generated in situ using specialized, non-ground glass apparatus and handled only by trained personnel in a well-ventilated fume hood. A safer, commercially available alternative is (Trimethylsilyl)diazomethane (TMS-diazomethane), which often can be used analogously.

Conceptual Protocol

-

Dissolve 2-carboxybenzaldehyde in a suitable solvent mixture (e.g., diethyl ether/methanol).

-

Cool the solution in an ice bath (0°C).

-

Slowly add an ethereal solution of diazomethane dropwise until a faint yellow color persists (indicating a slight excess of diazomethane) and gas evolution ceases.

-

Allow the mixture to stir for a short period.

-

Quench any excess diazomethane carefully with a few drops of acetic acid.

-

Remove the solvent in vacuo to yield the highly pure methyl ester.

Visualization: Diazomethane Esterification Mechanism

Caption: Mechanism of esterification using diazomethane.

Methodology III: Fischer-Speier Acid-Catalyzed Esterification

The Fischer esterification is a classic, cost-effective method for producing esters, but its application to 2-carboxybenzaldehyde is fraught with challenges.

Mechanistic Principle & The Selectivity Problem

This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[11][12] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol (methanol). The primary challenge here is that the acid catalyst can also protonate the aldehyde's carbonyl oxygen, making it susceptible to nucleophilic attack by methanol to form an acetal—a significant side product that can be difficult to separate.[5]

Strategy for Mitigating Side Reactions

Success with this method relies on exploiting Le Châtelier's principle.[12][13]

-

Use a Large Excess of Alcohol: Using methanol as both the reactant and the solvent pushes the equilibrium toward the desired ester product.

-

Control Reaction Conditions: Careful control of temperature and reaction time is necessary to favor esterification over acetal formation.

Despite these measures, this method is generally considered less selective for this particular substrate compared to the base-mediated approach.

Representative Protocol

-

In a round-bottom flask, dissolve 2-carboxybenzaldehyde in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture and neutralize the acid catalyst carefully with a base like sodium bicarbonate solution.

-

Remove the excess methanol under reduced pressure.

-

Perform an aqueous workup with an organic solvent (e.g., ethyl acetate) to extract the product.

-

Purify the crude product, likely a mixture of ester and acetal, via column chromatography or distillation.

Visualization: Fischer Esterification Pathway & Side Reaction

Caption: Competing reaction pathways in the Fischer esterification of 2-carboxybenzaldehyde.

Conclusion and Recommendations

The choice of synthetic method for this compound depends critically on the operational scale, safety infrastructure, and required product purity.

| Method | Key Advantages | Key Disadvantages | Recommendation |

| Base-Mediated SN2 | High chemoselectivity, good yield, safe reagents, scalable. | Can require long reaction times, heterogeneous reaction. | Highly Recommended for general lab-scale and pilot-scale synthesis due to its robustness and safety. |

| Diazomethane | Excellent (often quantitative) yield, very mild conditions, extremely clean reaction. | Extremely hazardous (toxic, explosive), not easily scalable. | Recommended only for small-scale synthesis where utmost purity is required and stringent safety protocols can be followed. |

| Fischer Esterification | Inexpensive reagents, simple setup. | Poor chemoselectivity, formation of side products, requires extensive purification. | Not recommended for high-purity synthesis but may be considered in industrial settings with robust purification capabilities. |

For most laboratory applications, the base-mediated SN2 esterification with iodomethane and potassium carbonate offers the best balance of yield, selectivity, safety, and scalability. It is a reliable and self-validating system for producing high-quality this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. 2-Carboxybenzaldehyde | 119-67-5 [chemicalbook.com]

- 4. Buy this compound | 4122-56-9 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. studylib.net [studylib.net]

historical methods for Methyl 2-formylbenzoate preparation

An In-depth Technical Guide to the Historical Preparation of Methyl 2-formylbenzoate

Introduction: The Enduring Utility of a Versatile Synthon

This compound (also known as Methyl Phthalaldehydate or 2-Carbomethoxybenzaldehyde) is a bifunctional organic compound featuring both an aldehyde and a methyl ester group ortho to each other on a benzene ring.[1][2][3] This unique arrangement makes it a highly versatile precursor in organic synthesis, serving as a cornerstone for the construction of complex heterocyclic systems and bioactive molecules.[4] Its applications are extensive, ranging from the synthesis of isoindolinones and phthalides to its use in multicomponent reactions for creating libraries of potentially therapeutic compounds.[4] This guide provides an in-depth exploration of the classical and historical methodologies developed for the synthesis of this pivotal chemical intermediate, framed from the perspective of experimental causality and procedural integrity.

Core Synthetic Strategies: A Historical Overview

The preparation of this compound has been approached from several distinct chemical starting points. Historically, these methods have relied on fundamental organic transformations, including esterification, oxidation, and carbon-carbon bond cleavage. Each approach carries its own set of experimental considerations, advantages, and limitations that reflect the state of synthetic chemistry at the time of their development.

The following diagram illustrates the primary historical pathways from common precursors.

References

discovery and initial characterization of Methyl 2-formylbenzoate

An In-depth Technical Guide to the Discovery and Initial Characterization of Methyl 2-formylbenzoate

Abstract

This compound (CAS No. 4122-56-9) is a bifunctional aromatic compound featuring both a methyl ester and an aldehyde group in an ortho substitution pattern. This unique arrangement makes it a highly versatile and valuable precursor in organic synthesis. Its ability to participate in a wide array of chemical transformations has established it as a key building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules, including those with antifungal, anticancer, and antiviral properties.[1][2] This guide provides a detailed examination of the foundational synthetic methodologies for its preparation and the core analytical techniques employed for its structural elucidation and characterization, offering field-proven insights for researchers and drug development professionals.

Introduction and Significance

This compound, also known by synonyms such as 2-carbomethoxybenzaldehyde and methyl o-formylbenzoate, is an organic compound with the molecular formula C₉H₈O₃.[3][4] It typically presents as a colorless to pale yellow liquid or solid with a molecular weight of approximately 164.16 g/mol .[5] The strategic placement of a nucleophile-accepting aldehyde and an ester group on an aromatic scaffold allows for a diverse range of reactivity. This has made it an indispensable intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[3] This document details the primary synthetic routes and the multifaceted analytical workflow required to confirm its identity and purity, providing a foundational understanding for its application in research and development.

Foundational Synthetic Methodologies

The preparation of this compound can be efficiently achieved through several reliable synthetic routes. The two most common and instructive methods are the direct esterification of its corresponding carboxylic acid and the selective oxidation of a precursor alcohol.

Synthesis via Esterification of 2-Formylbenzoic Acid

One of the most direct and frequently employed methods is the Sₙ2-type esterification of 2-formylbenzoic acid. This process involves the methylation of the carboxylic acid group while preserving the aldehyde functionality.

Causality and Experimental Rationale: The core of this reaction is the deprotonation of the carboxylic acid to form a carboxylate anion. This is necessary because the carboxylate is a much more potent nucleophile than the neutral carboxylic acid. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal for this purpose as it is strong enough to deprotonate the acid but does not interfere with the electrophile. Methyl iodide (CH₃I) serves as an excellent electrophile; the carbon-iodine bond is polarized, making the methyl carbon susceptible to nucleophilic attack by the carboxylate. The reaction proceeds via a classic Sₙ2 mechanism. Dimethylformamide (DMF) or acetone are often used as polar aprotic solvents to effectively dissolve the reactants and facilitate the reaction.[6][7]

Detailed Experimental Protocol: [6][7]

-

Reaction Setup: To a solution of 2-formylbenzoic acid (1.0 eq.) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.0-1.5 eq.).

-

Addition of Reagent: Stir the suspension at room temperature and add methyl iodide (1.5-2.0 eq.) dropwise.

-

Reaction Execution: Allow the mixture to stir at room temperature overnight or with gentle heating (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.[7]

-

Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Workup: After completion, filter the solid salts and concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the resulting residue in an organic solvent like ethyl acetate or chloroform. Wash the organic layer sequentially with water and brine to remove any remaining salts and DMF.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent. The crude product can be purified by distillation under reduced pressure (boiling point: ~95°C at 0.5 mmHg) to yield pure this compound.[6]

Synthesis via Oxidation of Methyl 2-(hydroxymethyl)benzoate

An alternative strategy involves the selective oxidation of the primary alcohol in Methyl 2-(hydroxymethyl)benzoate. This approach is valuable when the starting alcohol is more readily available than the corresponding aldehyde-acid.

Causality and Experimental Rationale: The critical challenge in this synthesis is to oxidize the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid. This requires the use of mild and selective oxidizing agents. Chromium-based reagents like Pyridinium Chlorochromate (PCC) are highly effective for this transformation as they typically halt the oxidation at the aldehyde stage.[8] Other modern reagents such as Dess-Martin Periodinane (DMP) or a Swern oxidation can also be employed for this purpose, offering benefits such as milder conditions and avoidance of chromium waste.[8] The reaction is typically performed in an anhydrous chlorinated solvent like dichloromethane (DCM) to prevent the formation of gem-diols which could facilitate over-oxidation.

Initial Characterization and Structural Elucidation

Confirming the identity and structure of the synthesized product is a critical step that relies on a combination of physicochemical measurements and spectroscopic analysis. Each technique provides a unique piece of evidence that, when combined, unequivocally validates the structure of this compound.

Physicochemical Properties

The fundamental physical properties of a compound are the first line of characterization and serve as an initial indicator of purity.

| Property | Value | Source(s) |

| CAS Number | 4122-56-9 | [3][5] |

| Molecular Formula | C₉H₈O₃ | [9] |

| Molecular Weight | 164.16 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [3][4] |

| Boiling Point | ~95 °C @ 0.5 mmHg | [6] |

Spectroscopic Analysis

Spectroscopy provides an unambiguous confirmation of the molecular structure by probing the connectivity and chemical environment of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For this compound, the spectrum is distinguished by two prominent carbonyl (C=O) stretching bands.

-

Aldehyde C=O Stretch: A strong, sharp absorption band typically appears around 1690-1710 cm⁻¹ .

-

Ester C=O Stretch: A second strong, sharp band is observed at a slightly higher wavenumber, typically 1720-1740 cm⁻¹ .

-

Aldehyde C-H Stretch: The presence of the aldehyde is further confirmed by two weak bands characteristic of the C-H bond stretch, appearing around 2720 cm⁻¹ and 2820 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aldehyde Proton (CHO): A highly deshielded singlet appears far downfield, typically between δ 9.8-10.5 ppm . This is one of the most diagnostic signals.

-

Methyl Protons (OCH₃): A sharp singlet integrating to three protons is observed around δ 3.9-4.0 ppm .

-

Aromatic Protons (Ar-H): The four protons on the benzene ring appear as a complex multiplet in the aromatic region, typically between δ 7.5-8.0 ppm .

-

-

¹³C NMR:

-

Aldehyde Carbonyl (CHO): The aldehyde carbon is highly deshielded, with a characteristic resonance around δ 190-193 ppm .[10]

-

Ester Carbonyl (COO): The ester carbonyl carbon appears upfield relative to the aldehyde, typically around δ 166-168 ppm .[10]

-

Aromatic Carbons (Ar-C): Multiple signals appear in the δ 128-135 ppm range.

-

Methyl Carbon (OCH₃): The methyl carbon signal is observed around δ 52-53 ppm .[10]

-

Mass Spectrometry (MS): MS provides the molecular weight and key fragmentation patterns, confirming the overall formula and structural components.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a clear molecular ion peak at m/z = 164 , corresponding to the molecular weight of the compound [C₉H₈O₃]⁺.[10]

-

Key Fragment Ion: A common fragmentation pathway is the loss of the methoxy radical (•OCH₃), resulting in a prominent peak at m/z = 133 ([M-31]⁺).[10] This fragment corresponds to the stable acylium ion.

Conclusion

The synthesis and characterization of this compound serve as a quintessential example of fundamental organic chemistry principles. Its preparation is readily accomplished through robust methods like the esterification of 2-formylbenzoic acid, a process that highlights classic Sₙ2 reaction mechanics. The subsequent structural verification is a self-validating system, where data from mass spectrometry, infrared spectroscopy, and both proton and carbon NMR spectroscopy converge to provide an unambiguous confirmation of its identity. This comprehensive analytical approach ensures the purity and structural integrity of this crucial synthetic intermediate, paving the way for its successful application in the complex synthetic pathways required for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 4122-56-9 [smolecule.com]

- 3. CAS 4122-56-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 4122-56-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound 4122-56-9 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Synthon: A Comprehensive Technical Guide to Methyl 2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-formylbenzoate, a seemingly simple aromatic compound, serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both an aldehyde and a methyl ester at the ortho position of a benzene ring, renders it a highly versatile precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and nomenclature to its critical applications in the synthesis of pharmacologically active compounds. As a senior application scientist, the aim is to not only present established protocols but to also elucidate the underlying chemical principles that guide the strategic use of this valuable synthon.

I. Chemical Identity and Nomenclature

A clear understanding of a compound's nomenclature is paramount for effective scientific communication and procurement. This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs.

Primary Identifiers

| Identifier | Value |

| CAS Number | 4122-56-9[1][2] |

| Molecular Formula | C₉H₈O₃[1][2] |

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | This compound[3] |

Common Synonyms and Alternative Names

The structural features of this compound give rise to several systematic and common names. Researchers may encounter any of the following terms when searching for this compound:

The relationship between the core structure and its nomenclature is illustrated below:

Caption: Interconnectivity of common names for this compound.

II. Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or solid[2][7] | Guidechem, CymitQuimica |

| Odor | Sweet, fruity[2] | Guidechem |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water[7] | CymitQuimica |

| Boiling Point | 95°C at 0.5 mmHg[9] | PrepChem.com |

| Storage | Keep in a dark place, sealed in dry conditions at room temperature[2] | Guidechem |

III. Synthesis of this compound

The preparation of this compound is a critical first step for its subsequent use. Several synthetic routes have been reported, with the esterification of 2-formylbenzoic acid being a common and reliable method.

Synthesis via Esterification of 2-Formylbenzoic Acid

This method involves the reaction of 2-formylbenzoic acid with a methylating agent in the presence of a base. The choice of reagents and reaction conditions can be optimized to achieve high yields.

-

Reaction Setup: To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate (1-1.5 equivalents).[9][10]

-

Methylation: While stirring the mixture at room temperature, add a methylating agent such as methyl iodide (1.5-3 equivalents) dropwise.[9][10]

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature overnight or heated to a moderate temperature (e.g., 56°C) for a shorter duration.[9][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or chloroform) and water.[9][10]

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated.[9][10] The crude product can be purified by distillation under reduced pressure to yield pure this compound.[9]

Caption: Workflow for the synthesis of this compound.

IV. Applications in Drug Development and Organic Synthesis

The synthetic utility of this compound is vast, primarily due to the orthogonal reactivity of its aldehyde and ester functionalities. It is a key building block for a wide range of heterocyclic compounds with significant pharmacological activities.[11][12]

Precursor for Bioactive Molecules

This compound is a well-established precursor for compounds exhibiting a variety of pharmacological properties, including:

Its role as a versatile substrate allows for the preparation of diverse molecular scaffolds for the discovery of new drug candidates.[11]

Synthesis of Heterocyclic Compounds

The compound is instrumental in multi-component reactions, such as the Ugi reaction, to generate complex molecular structures in a single step.[11] This efficiency is highly valued in drug discovery programs. Furthermore, its bifunctional nature facilitates cyclization reactions to produce important heterocyclic frameworks like isoindolinones and phthalazinones, which are known to possess antihistamine and other biological activities.[11]

Caption: Applications of this compound in synthesis.

V. Spectroscopic Data for Characterization

Accurate characterization of this compound is essential for quality control. The following are key spectroscopic data points.

| Spectroscopic Technique | Key Features |

| ¹³C NMR | Spectral data is available and can be used for structural confirmation.[3] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 133 and a molecular ion peak at m/z 164.[3] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as aromatic C-H and C=C stretching vibrations. |

VI. Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It may be harmful if swallowed, cause skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[3][13]

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.[2]

VII. Conclusion

This compound is a powerful and versatile building block in the arsenal of synthetic and medicinal chemists. Its rich reactivity, stemming from the ortho-disposed aldehyde and methyl ester groups, provides a gateway to a vast array of complex and biologically relevant molecules. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel therapeutics and other advanced materials.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4122-56-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound [drugfuture.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. CAS 4122-56-9: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Buy this compound | 4122-56-9 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. 4122-56-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Technical Guide to Methyl 2-formylbenzoate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract: This guide provides an in-depth technical overview of Methyl 2-formylbenzoate (C₉H₈O₃), a pivotal bifunctional reagent in contemporary organic synthesis. Possessing ortho-disposed aldehyde and methyl ester functionalities, this compound serves as a versatile precursor for a wide array of complex molecular architectures, particularly heterocyclic systems relevant to medicinal chemistry and materials science. We will explore its fundamental physicochemical and spectroscopic properties, detail a robust and validated synthetic protocol, analyze its characteristic reactivity through mechanistic diagrams, and highlight its applications as a strategic building block in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound, also known by synonyms such as 2-Carbomethoxybenzaldehyde or Methyl phthalaldehydate, is an aromatic compound distinguished by the presence of an aldehyde and a methyl ester group in a 1,2-substitution pattern on a benzene ring.[1][2][3] This unique structural arrangement is not merely a chemical curiosity; it is the source of its profound utility in organic synthesis. The two functional groups possess distinct and tunable reactivities, allowing for either selective manipulation of one group in the presence of the other or concerted reactions that engage both moieties to rapidly build molecular complexity.

This strategic positioning makes this compound an ideal starting material for constructing fused ring systems, particularly nitrogen- and oxygen-containing heterocycles that form the core of many pharmacologically active agents.[4] Its application in multicomponent reactions (MCRs) further cements its status as a valuable tool for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.[4][5] This guide serves as a senior application scientist's perspective on harnessing the full synthetic potential of this reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's properties is fundamental to its effective use. The data presented below are critical for reaction planning, purification, and structural verification.

Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4122-56-9 | [1] |

| Molecular Formula | C₉H₈O₃ | [1][6][7] |

| Molecular Weight | 164.16 g/mol | [1][4][6] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | 95 °C @ 0.5 mmHg | [8] |

| Topological Polar Surface Area | 43.4 Ų | [3] |

Spectroscopic Profile

Structural confirmation is a self-validating step in any synthesis. The following spectroscopic signatures are characteristic of this compound and should be used for identity and purity assessment.[1]

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals. The aldehydic proton (CHO) will appear as a singlet at a significantly downfield chemical shift, typically δ 10.5 ppm. The methyl ester protons (OCH₃) will present as a sharp singlet around δ 3.9 ppm. The four aromatic protons will resonate in the δ 7.5-8.1 ppm region, exhibiting complex splitting patterns due to ortho and meta coupling.

-

¹³C NMR (CDCl₃, 100 MHz): Key resonances include the aldehydic carbonyl carbon (~192 ppm), the ester carbonyl carbon (~167 ppm), and the methyl ester carbon (~52 ppm). Aromatic carbons will appear in the ~128-135 ppm range.

-

Infrared (IR) Spectroscopy: The spectrum is dominated by two strong carbonyl stretching frequencies. The aldehydic C=O stretch appears around 1700 cm⁻¹, while the ester C=O stretch is observed at a higher wavenumber, typically around 1725 cm⁻¹. Aromatic C-H and C=C stretches will also be present.

-

Mass Spectrometry (MS): In GC-MS analysis, the molecular ion peak (M⁺) is observed at m/z = 164.[1] Common fragmentation patterns include the loss of a methoxy group (-OCH₃) to give a peak at m/z = 133 and the loss of the entire ester functionality.[1]

Caption: Chemical structure of this compound.

Synthesis of this compound

The most direct and common synthesis involves the selective esterification of 2-formylbenzoic acid. This approach is favored due to the ready availability of the starting material and the high efficiency of the reaction.

Synthetic Strategy: Causality and Control

The core principle behind this synthesis is the differential reactivity of the carboxylic acid and aldehyde functionalities. The reaction is an Sₙ2-type esterification where the carboxylate, formed by deprotonation of 2-formylbenzoic acid with a mild base, acts as a nucleophile.

Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial.[8][9] Its role is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is a much more potent nucleophile than the neutral carboxylic acid, significantly accelerating the rate of reaction with the electrophile. A stronger base like NaOH could promote undesirable side reactions involving the aldehyde, such as Cannizzaro or aldol-type reactions.

Choice of Electrophile: Methyl iodide (CH₃I) is an excellent methyl source for this Sₙ2 reaction due to its high reactivity and the fact that iodide is an excellent leaving group.[8][9]

Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal.[8][9] These solvents effectively solvate the potassium cation but do not solvate the carboxylate anion extensively, leaving its nucleophilicity high. They are also inert to the reaction conditions.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction, purification, and confirmation steps.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylbenzoic acid (10.0 g, 66.6 mmol) and acetone (150 mL).[9]

-

Addition of Reagents: While stirring, add anhydrous potassium carbonate (10.1 g, 73.3 mmol, 1.1 eq). Stir the resulting suspension for 15 minutes at room temperature. Add methyl iodide (11.3 g, 5.0 mL, 79.9 mmol, 1.2 eq) dropwise to the mixture.[9]

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain for 4-6 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup - Quenching and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the inorganic salts.[9] Wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

-

Workup - Liquid-Liquid Extraction: Partition the crude residue between ethyl acetate (100 mL) and water (100 mL).[9] Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) to remove any unreacted starting acid, followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.[9]

-

Purification: Purify the crude product by vacuum distillation (95 °C at 0.5 mmHg) or flash column chromatography on silica gel to yield pure this compound as a clear oil.[8]

-

Characterization: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 2.2.

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions and Mechanistic Insights

The synthetic power of this compound stems from its ability to participate in reactions that construct key structural motifs, particularly five-membered heterocyclic rings fused to the benzene core.

Application in Phthalide Synthesis

A classic and powerful application is the synthesis of the phthalide (isobenzofuranone) scaffold. This transformation showcases the cooperative reactivity of the adjacent functional groups. The process involves a selective reduction of the aldehyde followed by an acid- or base-catalyzed intramolecular cyclization (transesterification).

Mechanistic Rationale:

-

Selective Reduction: The aldehyde is significantly more electrophilic than the ester carbonyl. Therefore, a mild reducing agent like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol, leaving the ester untouched. This chemoselectivity is a cornerstone of modern organic synthesis.

-

Intramolecular Cyclization: The newly formed hydroxyl group is now perfectly positioned to act as an intramolecular nucleophile. Upon protonation (acid catalysis) or deprotonation (base catalysis), it attacks the electrophilic ester carbonyl carbon. This 6-exo-tet cyclization is kinetically and thermodynamically favored, leading to the stable five-membered lactone ring of the phthalide product, with methanol eliminated as a byproduct.

Mechanistic Diagram: Reductive Cyclization to Phthalide

Caption: Pathway for the synthesis of phthalide from this compound.

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial precursor to biologically active molecules. Its structure is embedded within numerous complex compounds that exhibit a wide range of pharmacological activities, including antifungal, anticancer, and antiviral properties.[4][5]

-

Precursor to Bioactive Scaffolds: It is a key starting material for synthesizing isoindolinones and phthalides, which are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets.[4]

-

Multicomponent Reactions (MCRs): Its use in Ugi-type MCRs provides rapid access to complex, drug-like molecules from simple starting materials, accelerating the hit-to-lead process in drug discovery.[4]

-

Enantioselective Synthesis: The compound is used in asymmetric reactions to produce chiral 3-substituted phthalides, which are important intermediates for synthesizing enantiomerically pure drug candidates.[5] For example, ruthenium-catalyzed asymmetric addition of arylboronic acids to this compound yields chiral 3-aryl-isobenzofuranones with high enantioselectivity.[4]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. This compound is an irritant and requires careful handling.[10]

Hazard Profile

| Hazard Statement | GHS Classification | Source(s) |

| H315: Causes skin irritation | Skin Irrit. 2 | [1][10] |

| H319: Causes serious eye irritation | Eye Irrit. 2 | [1][10] |

| H317: May cause an allergic skin reaction | Skin Sens. 1B | [1] |

| H302: Harmful if swallowed | Acute Tox. 4 | [1] |

| H335: May cause respiratory irritation | STOT SE 3 | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Personal Protective Equipment: Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles that provide a complete seal around the eyes.[10][11]

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

Storage Conditions

-

Temperature and Atmosphere: Store in a cool, dry, and well-ventilated place away from direct sunlight.[10][11] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines, as these can trigger vigorous and potentially hazardous reactions.[10]

Conclusion

This compound is a testament to the power of functional group synergy in organic synthesis. Its unique ortho-arrangement of an aldehyde and a methyl ester provides a reliable platform for the efficient construction of complex heterocyclic systems. For researchers and drug development professionals, a mastery of its properties, synthesis, and reactivity is not just an academic exercise—it is a gateway to novel molecular entities with significant therapeutic and technological potential. Its continued application in both academic and industrial settings underscores its importance as a cornerstone reagent in the modern chemist's toolkit.

References

- 1. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4122-56-9 | TCI AMERICA [tcichemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 4122-56-9 [smolecule.com]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-formylbenzoate

This guide provides a comprehensive technical exploration of the molecular structure and conformational preferences of Methyl 2-formylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established experimental methodologies to offer a holistic understanding of this bifunctional aromatic compound.

Introduction: The Structural Nuances of Ortho-Substituted Benzene Derivatives